molecular formula C10H13N3O3 B14597544 N-Ethyl-N,2-dimethyl-5-nitropyridine-3-carboxamide CAS No. 59290-12-9

N-Ethyl-N,2-dimethyl-5-nitropyridine-3-carboxamide

Cat. No.: B14597544
CAS No.: 59290-12-9
M. Wt: 223.23 g/mol
InChI Key: GHJSXEWZYGONHU-UHFFFAOYSA-N
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Description

N-Ethyl-N,2-dimethyl-5-nitropyridine-3-carboxamide is a chemical compound belonging to the class of nitropyridines This compound is characterized by the presence of an ethyl group, two methyl groups, a nitro group, and a carboxamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N,2-dimethyl-5-nitropyridine-3-carboxamide typically involves the nitration of pyridine derivatives followed by subsequent functional group modifications. One common method involves the reaction of pyridine with nitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and substitution reactions under controlled conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N,2-dimethyl-5-nitropyridine-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include reducing agents like hydrogen gas (H₂) and palladium on carbon (Pd/C) for reduction reactions, and nucleophiles like ammonia (NH₃) and various amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to optimize yields and selectivity.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

N-Ethyl-N,2-dimethyl-5-nitropyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-N,2-dimethyl-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to potential biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Ethyl-N,2-dimethyl-5-nitropyridine-3-carboxamide include other nitropyridine derivatives such as:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both ethyl and methyl groups, along with the nitro and carboxamide groups, allows for a wide range of chemical modifications and applications .

Properties

CAS No.

59290-12-9

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

N-ethyl-N,2-dimethyl-5-nitropyridine-3-carboxamide

InChI

InChI=1S/C10H13N3O3/c1-4-12(3)10(14)9-5-8(13(15)16)6-11-7(9)2/h5-6H,4H2,1-3H3

InChI Key

GHJSXEWZYGONHU-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C(=O)C1=C(N=CC(=C1)[N+](=O)[O-])C

Origin of Product

United States

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